molecular formula C18H18N2O5S B7704867 N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide

N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B7704867
M. Wt: 374.4 g/mol
InChI Key: KCAVJWSBJRUYNN-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzodioxole ring, a methanesulfonyl group, and an indole moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-11-7-13-8-12(3-5-15(13)20(11)26(2,22)23)18(21)19-14-4-6-16-17(9-14)25-10-24-16/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAVJWSBJRUYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Methanesulfonyl Group: This step often involves the sulfonylation of the indole derivative using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzodioxole and indole derivatives under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific cellular targets.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. For example, it may inhibit mitochondrial membrane potential, leading to cell death in glucose-starved tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial function under glucose starvation conditions makes it particularly valuable in cancer research .

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